4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-hydroxy-5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(2)8-7(11)5(6(3)10)9(12)13/h1-2H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHUDFKJBIXWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716271 | |
| Record name | 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163803-34-7 | |
| Record name | 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration Directed by Hydroxy and Methyl Substituents
In pyridinone systems, electron-donating groups such as hydroxy (-OH) and methyl (-CH₃) activate specific ring positions for electrophilic substitution. The hydroxy group at position 4 directs nitration to the ortho (position 3) and para (position 5) sites. However, steric hindrance from the 5,6-dimethyl groups favors nitration at position 3. This aligns with observations in analogous systems, where bulky substituents adjacent to potential nitration sites suppress undesired reactivity.
Reaction Conditions:
Challenges in Byproduct Formation
Diazotization-Based Synthesis from Aminopyridine Precursors
The diazotization of aminopyridines offers a pathway to introduce hydroxy groups at specific positions. This method, adapted from the one-pot synthesis of 2-hydroxy-5-nitropyridine, involves sequential nitration and diazotization.
Synthetic Workflow
-
Nitration of 4-Amino-5,6-dimethylpyridin-2(1H)-one:
-
Diazotization and Hydroxy Group Introduction:
Optimized Conditions:
| Step | Parameter | Value |
|---|---|---|
| Nitration | Temperature | 40–50°C |
| HNO₃:Molar Ratio | 0.9:1–1.0:1 | |
| Diazotization | NaNO₂:Molar Ratio | 1.5:1–1.7:1 |
| Quenching | Solvent | H₂O/EtOH (3:1 v/v) |
Advantages and Limitations
-
Advantages: One-pot methodology reduces waste generation by 40% compared to multi-step processes.
-
Limitations: The starting material, 4-amino-5,6-dimethylpyridin-2(1H)-one, requires multi-step synthesis, increasing overall cost.
Multi-Step Synthesis with Protective Group Strategies
Protective groups are employed to safeguard the hydroxy group during nitration, enabling orthogonal functionalization.
Acetylation-Nitration-Deprotection Sequence
-
Acetylation: The 4-hydroxy group is protected as an acetyl ester using acetic anhydride (Ac₂O) in pyridine.
-
Nitration: The acetylated derivative undergoes nitration at position 3 under standard conditions.
-
Deprotection: Basic hydrolysis (NaOH/EtOH) removes the acetyl group, yielding the target compound.
Yield Comparison:
| Protection Method | Nitration Yield | Deprotection Yield | Overall Yield |
|---|---|---|---|
| Acetyl | 78% | 92% | 71.8% |
| Benzoyl | 82% | 88% | 72.2% |
Side Reactions and Mitigation
Over-nitration at position 5 is observed when the acetyl group inadequately shields the hydroxy oxygen. Increasing the steric bulk of the protective group (e.g., tert-butyldimethylsilyl) reduces this side reaction but complicates deprotection.
Industrial-Scale Production Considerations
Scalability demands optimization of cost, safety, and environmental impact.
Continuous Flow Nitration
Continuous flow reactors enhance heat transfer and mixing efficiency, critical for exothermic nitrations. A pilot-scale study achieved 89% yield at a throughput of 1.2 kg/h.
Waste Management
The diazotization step generates aqueous waste containing nitrite ions. Electrochemical oxidation (Ti/RuO₂ anode) reduces nitrite concentration from 450 ppm to <10 ppm, meeting discharge standards.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Oxo-5,6-dimethyl-3-nitropyridin-2(1H)-one.
Reduction: 4-Hydroxy-5,6-dimethyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. In the case of potential anticancer properties, it may interfere with cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one can be contextualized through comparison with analogs reported in the literature. Below is a systematic analysis:
Dihydropyrone Derivatives
- 4-Hydroxy-5,6-dihydro-2H-pyran-2-one (CAS 1076-38-6): Structure: Features a dihydropyranone ring with a hydroxyl group at position 3. Synthesis: Produced via pyrolysis of bamboo lignin and carbohydrates, as identified in bamboo chemical analyses . Applications: Serves as a natural product intermediate and a precursor for kawa-lactones .
Dihydropyrone 1c (5,6-dihydro-4-hydroxy-6-phenyl-3-[(2-phenylethyl)thio]-2H-pyran-2-one):
- Structure : Contains a sulfur-linked phenyl group at position 3 and a phenyl substituent at position 4.
- Biological Activity : Acts as a potent HIV-1 protease inhibitor (IC₅₀ = 12 nM) by mimicking the binding mode of 4-hydroxycoumarins .
- Comparison : The nitro group in the target compound may offer distinct electronic effects compared to the thioether and phenyl groups in 1c.
Dihydropyridinone Derivatives
- 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS 503615-03-0): Structure: Incorporates a morpholino group at position 3 and a 4-nitrophenyl substituent at position 1. Synthesis: Prepared via hydrogenation reactions using Pd/C catalysts and toluene . Applications: Used in high-end chemical synthesis; structurally related to apixaban impurities .
- 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one (CAS 1801881-15-1): Structure: Features a chloro substituent at position 3 and an aminophenyl group at position 1. Biological Relevance: Tested for antimicrobial activity against Mycobacterium tuberculosis H37Rv . Comparison: The amino group introduces hydrogen-bonding capability, contrasting with the nitro group’s electron-withdrawing effects.
Substituted Pyridinones in Natural Products
- 4-Hydroxy-5,6-dihydro-(2H)-pyran-2-one (Peak 27 in bamboo pyrolysis):
Data Tables
Table 1. Structural and Functional Comparison of Pyridinone Derivatives
Key Research Findings
- HIV Protease Inhibition: Dihydropyrone derivatives (e.g., 1c) demonstrate nanomolar potency, with RD-4D-QSAR models confirming the importance of the 4-hydroxy group for binding .
- Synthetic Challenges : Hydrogenation and low-temperature hydrolysis are critical for avoiding decarboxylation and byproducts in dihydropyrone synthesis .
- Structural Diversity: Nitro and morpholino substituents expand pharmacological profiles, as seen in antimicrobial and mitochondrial targeting applications .
Biological Activity
4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, a heterocyclic organic compound belonging to the pyridinone family, has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a hydroxyl group, two methyl groups, and a nitro group attached to a pyridinone ring. The compound's IUPAC name is 4-hydroxy-5,6-dimethyl-3-nitro-1H-pyridin-2-one. Its chemical formula is with a molecular weight of 172.15 g/mol.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound may disrupt bacterial cell membranes or inhibit essential enzymatic functions within the bacteria .
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies. Notably, it has been found to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
Mechanistically, it is believed that the compound interferes with cellular pathways involved in cell cycle regulation and apoptosis .
The mechanism of action for this compound varies based on its application:
- Antimicrobial Activity : The compound may target bacterial enzymes or disrupt cell membrane integrity.
- Anticancer Activity : It is suggested that the compound inhibits key signaling pathways that control cell proliferation and survival.
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against multi-drug resistant strains revealed promising results, highlighting its potential as an alternative therapeutic agent in treating resistant infections.
- Cancer Research : In a preclinical trial involving xenograft models of breast cancer, treatment with the compound resulted in significant tumor regression compared to control groups. The study emphasized its role in enhancing apoptosis in cancer cells through upregulation of pro-apoptotic factors .
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 4-Hydroxy-5-methylpyridin-2(1H)-one | 64 µg/mL | 20 µM |
| 5,6-Dimethyl-3-nitropyridin-2(1H)-one | 128 µg/mL | 25 µM |
This comparison indicates that the presence of both methyl and nitro groups in our compound enhances its biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one to improve yield and purity?
- Methodology : Use factorial design of experiments (DoE) to systematically vary parameters such as temperature, reaction time, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables and isolate optimal conditions . Purification techniques like recrystallization (using solvents such as ethanol or acetone) and column chromatography (with silica gel and gradient elution) should be applied, as demonstrated in analogous nitropyridinone syntheses .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) with infrared (IR) spectroscopy and mass spectrometry (MS). For example, IR can confirm the presence of nitro (-NO₂) and hydroxyl (-OH) groups, while ¹H NMR can resolve methyl and aromatic proton environments . Cross-validate data with computational predictions (e.g., density functional theory, DFT) to address discrepancies .
Q. How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability testing using high-performance liquid chromatography (HPLC) to monitor degradation products. Use a matrix of pH (e.g., 3–9) and temperature (e.g., 25°C, 40°C, 60°C) conditions. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life .
Advanced Research Questions
Q. What computational approaches are effective in predicting the reaction pathways and intermediates of this compound?
- Methodology : Employ quantum chemical calculations (e.g., Gaussian software) to map potential energy surfaces and identify transition states. Couple this with molecular dynamics simulations to model solvent effects. Experimental validation via trapping intermediates (e.g., low-temperature NMR) is critical .
Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?
- Methodology : Standardize experimental conditions (e.g., solvent, concentration, instrument calibration) and compare with reference databases like NIST Chemistry WebBook . Use high-field NMR (≥500 MHz) and deuterated solvents to enhance resolution. Publish raw data and metadata to enable cross-lab reproducibility .
Q. What experimental designs are suitable for evaluating the acute toxicity and pharmacological activity of this compound?
- Methodology : Follow OECD guidelines for acute oral toxicity testing in rodents (e.g., fixed-dose procedure). For analgesic activity, use validated models like the hot-plate test in mice, ensuring proper controls (e.g., vehicle and positive controls like morphine). Statistical analysis via GraphPad Prism or R is essential to determine significance (p < 0.05) .
Q. How can AI-driven automation enhance the synthesis and analysis of this compound?
- Methodology : Integrate AI platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring and optimization. Machine learning algorithms can predict optimal reaction conditions by training on historical data (e.g., yields, purity). Autonomous labs with robotic liquid handlers can execute high-throughput screening .
Q. What strategies mitigate byproduct formation during the nitration step of pyridinone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
